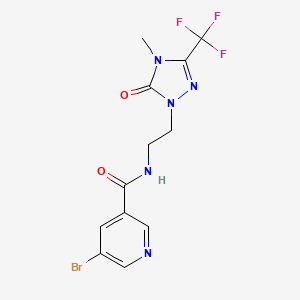

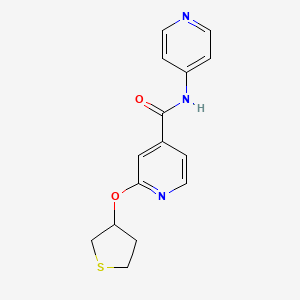

![molecular formula C21H22N2O6S2 B2698173 2-(2,4-二氟苯基)-7-(3-甲氧基苯基)咪唑并[1,2-a]嘧啶-8(7H)-酮 CAS No. 1116017-48-1](/img/structure/B2698173.png)

2-(2,4-二氟苯基)-7-(3-甲氧基苯基)咪唑并[1,2-a]嘧啶-8(7H)-酮

货号 B2698173

CAS 编号:

1116017-48-1

分子量: 462.54

InChI 键: JQSLPCZTROUYIP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyrazines are a class of compounds that have received significant attention in the synthetic chemistry community . They act as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines can be analyzed using various techniques. For instance, X-ray crystallographic analyses can reveal remarkable differences in the molecular packing .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can undergo a variety of chemical reactions. For example, they can be functionalized at the C-3 position through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines can be influenced by the introduction of different substituents. For instance, introducing more fluorine atoms into the benzene ring of the primary ligand can significantly improve the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting complexes .科学研究应用

化学发光特性

- 给电子取代基效应:2-甲基-6-芳基咪唑并[1,2-a]吡嗪-3(7H)-酮,具有苯基、4-甲氧基苯基或4-三氟甲氧基苯基等取代基,在质子溶剂中显示化学发光。中性单重态激发态形成的效率通过给电子的甲氧基提高,表明在基于化学发光的检测和成像技术中具有潜在的应用 (Teranishi, Hisamatsu, & Yamada, 1999)。

新型衍生物的合成

- 咪唑并[1,2-b]吡唑衍生物:新型 2,3-二氢-1H-咪唑并[1,2-b]吡唑衍生物已合成,展示了这种化学结构在生成具有各种化学和药理学领域潜在应用的新型化合物方面的多功能性 (Pilgram, 1980)。

光学和电致变色特性

- 不对称咪唑/芘/吡嗪基化合物:这些化合物表现出可视化酸致变色和近红外电致变色,表明在开发变色材料和传感器中具有潜在用途 (Ma et al., 2015)。

结构和光谱分析

- 基本物理性质:对 2-甲基和 2-苯基咪唑并[1,2-a]吡嗪-3(7H)-酮衍生物的研究有助于了解它们的结构和光谱特性,这可以为材料科学中的进一步研究和开发提供信息 (Nakai et al., 2003)。

催化应用

- 微波辅助合成:使用二磺酸咪唑鎓氯铝酸盐作为催化剂合成某些吡唑衍生物证明了该化合物在促进有效化学反应中的作用 (Moosavi‐Zare et al., 2013)。

癌症研究中的抗增殖剂

- 靶向肺癌中的 P53:咪唑并[1,2-a]吡嗪衍生物已显示出作为抗增殖剂的潜力,尤其是在靶向非小细胞肺癌细胞系中的 P53,表明在癌症治疗中具有潜在应用 (Bazin et al., 2016)。

构象对化学发光的影响

- 构象对发光的产生影响:对 2-甲基-6-(4-甲氧基苯基)咪唑并[1,2-α]吡嗪-3(7H)-酮类似物的研究揭示了构象变化如何影响化学发光效率,这对设计有效的发光材料至关重要 (Teranishi, 2001)。

属性

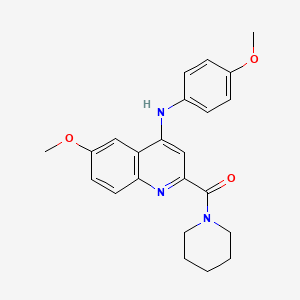

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLPCZTROUYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698095.png)

![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)